molecular formula C9H8FNO B13243701 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B13243701
M. Wt: 165.16 g/mol
InChI Key: BXTGHSNLMJXKFW-UHFFFAOYSA-N
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Description

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core, a fluorine atom, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2,3-dihydro-1H-inden-1-one.

    Amination Reaction: The key step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the amino group but shares the indanone core and fluorine atom.

    2-amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.

Uniqueness

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to its analogs.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-amino-5-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4,11H2

InChI Key

BXTGHSNLMJXKFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)F)N

Origin of Product

United States

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